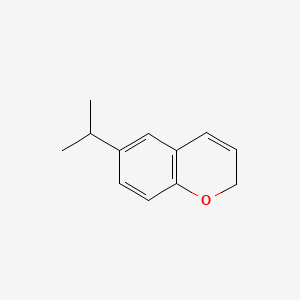

6-Isopropyl-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-yl-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSECVKGDUKFWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Isopropyl 2h Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 6-Isopropyl-2H-chromene, both one-dimensional and two-dimensional NMR techniques provide detailed information about the connectivity and chemical environment of each atom.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra offer initial insights into the proton and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of a related 2H-chromene derivative provides expected chemical shift regions for the protons in this compound. Aromatic protons are anticipated to appear in the range of δ 6.5–8.5 ppm. The isopropyl methyl groups would likely produce a signal around δ 1.2–1.4 ppm. For a similar compound, 4-(azidomethyl)-6-isopropyl-2H-chromen-2-one, the isopropyl group protons were observed as a doublet at 1.25 ppm for the two methyl groups and a multiplet at 2.95 ppm for the methine proton. iucr.org The protons of the 2H-chromene ring itself, specifically the -CH2O- group, are expected around δ 4.93 ppm, and the C3-H proton around δ 6.21 ppm. iucr.org

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying all non-equivalent carbon atoms. hw.ac.uk For the related 4-(azidomethyl)-6-isopropyl-2H-chromen-2-one, the isopropyl methyl carbons resonate at δ 16.9 ppm, and the methine carbon at δ 26.7 ppm. iucr.orgresearchgate.net The carbons of the chromene ring system are found further downfield. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isopropyl CH₃ | ~1.25 | ~17.0 |

| Isopropyl CH | ~2.95 | ~27.0 |

| C2-H₂ | ~4.9 | ~43.0 |

| C3-H | ~6.2 | ~101.0 |

| C4-H | ~6.9-7.7 | ~110.0-145.0 |

| Aromatic CH | ~6.9-7.7 | ~110.0-145.0 |

Two-Dimensional NMR (COSY, HSQC, HMBC, APT)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. emerypharma.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the isopropyl methine proton and the isopropyl methyl protons. researchgate.net It would also reveal couplings between adjacent protons on the aromatic ring. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). sdsu.edu This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons. emerypharma.com For instance, the signal for the isopropyl methine proton would correlate with the signal for the isopropyl methine carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. emerypharma.com For example, the isopropyl methine proton would show a correlation to the aromatic carbon it is attached to (C6). researchgate.net

APT (Attached Proton Test): While not a 2D experiment in the same vein as the others, APT is a ¹³C NMR experiment that provides information on the number of attached protons. It distinguishes between CH, CH₂, CH₃, and quaternary carbons, which aids in the assignment of the ¹³C spectrum.

Chemical Shift Assignment Methodologies

The definitive assignment of chemical shifts is achieved through the combined interpretation of all NMR data. science.govresearchgate.net The process typically begins with the assignment of easily identifiable signals in the ¹H spectrum, such as the isopropyl group. The HSQC spectrum is then used to assign the signals of the carbons directly attached to these protons. Finally, HMBC correlations are used to identify the connectivity between these fragments and to assign quaternary carbons. emerypharma.comscience.gov

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) gives a highly accurate mass measurement, which can be used to determine the molecular formula. acs.org For a related compound, eupatoriochromene (B108100) (C₁₃H₁₄O₃), the mass spectrum showed a molecular ion peak [M]⁺ at m/z 218. scielo.org.mx Another similar compound, 4-hydroxy-6-isopropyl-2H-chromen-2-one, has a molecular weight of 204.22 g/mol . nih.gov HRMS analysis of a different chromene derivative established its molecular formula as C₁₄H₁₆O₆ based on the measured m/z value. semanticscholar.org

Table 2: Expected Mass Spectrometry Data for this compound (C₁₂H₁₄O)

| Technique | Expected Data |

|---|---|

| MS (EI) | Molecular Ion Peak [M]⁺ at m/z 174 |

| HRMS | Exact mass corresponding to the molecular formula C₁₂H₁₄O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For a chromene derivative, characteristic peaks would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-O stretching from the ether linkage in the chromene ring. orgchemres.orgresearchgate.net For a similar compound, eupatoriochromene, IR absorptions were observed at 2981 and 2936 cm⁻¹ (C-H stretching) and 1639 cm⁻¹ (C=C stretching). scielo.org.mx

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O-C Stretch (Ether) | 1260-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems like the chromene ring. The UV-Vis spectrum of a chromene derivative typically shows absorption maxima related to the π-π* transitions of the aromatic system. rsc.org For instance, eupatoriochromene exhibits UV absorption maxima at 234 nm and 257 nm. scielo.org.mx

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200-400 |

Single Crystal X-Ray Diffraction (SC-XRD) Analysis

Detailed crystallographic studies have been successfully performed on derivatives such as 4-azidomethyl-6-isopropyl-2H-chromen-2-one and 4-[(4-hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one. iucr.orgiucr.org These analyses reveal critical structural features of the chromene core when substituted at various positions.

Detailed Research Findings

In the study of 4-azidomethyl-6-isopropyl-2H-chromen-2-one, the benzopyran ring system was found to be essentially planar, with a maximum deviation of only 0.017 (1) Å. iucr.orgnih.govnih.gov This planarity is a characteristic feature of the chromene ring system. The crystal structure is stabilized by weak C-H···O hydrogen bonds, which link the molecules into ladder-like formations. iucr.orgresearchgate.net Furthermore, π-π interactions are observed between inversion-related molecules, contributing to the formation of a two-dimensional network. iucr.orgnih.gov

Similarly, the analysis of 4-[(4-hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one also confirms the planarity of the chromene ring, with a maximum deviation of 0.017 (4) Å for the oxygen atom in the ring. iucr.orgiucr.org In this derivative, the triazole and chromene rings are not coplanar, being inclined to one another by 78.3 (2)°. iucr.orgiucr.org The conformation of the isopropyl group is also detailed, with one methyl group being non-coplanar with the chromene ring. iucr.orgiucr.org

The crystallographic data for these derivatives are summarized in the tables below.

Crystallographic Data for 4-azidomethyl-6-isopropyl-2H-chromen-2-one

| Parameter | Value |

| Chemical Formula | C₁₃H₁₃N₃O₂ |

| Formula Weight | 243.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.895 (2) |

| b (Å) | 7.862 (2) |

| c (Å) | 11.592 (4) |

| α (°) | 72.218 (6) |

| β (°) | 79.662 (5) |

| γ (°) | 82.430 (6) |

| Volume (ų) | 586.7 (3) |

| Z | 2 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 3059 |

| Independent Reflections | 2026 |

| R(int) | 0.013 |

| Final R indices [I > 2σ(I)] | R1 = 0.051, wR2 = 0.150 |

| Data sourced from Acta Crystallographica Section E. iucr.orgnih.gov |

Crystallographic Data for 4-[(4-hydroxymethyl-2H-1,2,3-triazol-2-yl)methyl]-6-isopropyl-2H-chromen-2-one

| Parameter | Value |

| Chemical Formula | C₁₆H₁₇N₃O₃ |

| Formula Weight | 299.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2345 (9) |

| b (Å) | 8.2132 (6) |

| c (Å) | 16.3453 (12) |

| α (°) | 90 |

| β (°) | 108.783 (3) |

| γ (°) | 90 |

| Volume (ų) | 1426.9 (2) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

| Reflections Collected | 10271 |

| Independent Reflections | 2510 |

| R(int) | 0.046 |

| Final R indices [I > 2σ(I)] | R1 = 0.063, wR2 = 0.161 |

| Data sourced from IUCrData. iucr.org |

Computational Chemistry and Theoretical Investigations of 6 Isopropyl 2h Chromene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study chromene derivatives to understand their geometric, electronic, and reactive properties.

The electronic properties of chromene derivatives are often analyzed through their Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. frontiersin.orgmdpi.com A smaller energy gap implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

DFT calculations, such as those performed using the B3LYP functional, have been employed to determine these properties for chromene derivatives. For instance, a detailed study on 4-Azidomethyl-6-isopropyl-2H-chromen-2-one, a structurally related compound, provides valuable data on its electronic characteristics. matec-conferences.orgresearchgate.net The calculations were performed using various basis sets to ensure accuracy. matec-conferences.org The HOMO is the orbital that primarily acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org The analysis of these orbitals indicates that charge transfer interactions occur within the molecule. mdpi.com

The computed energies for the frontier orbitals of 4-Azidomethyl-6-isopropyl-2H-chromen-2-one using the B3LYP method are presented below. The HOMO-LUMO energy gap values were found to be in the range of 4.39 eV to 4.47 eV across different basis sets, indicating consistent results. researchgate.net

| Basis Set | Total Energy (eV) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 6-31G | -22248.10 | -6.52 | -2.10 | 4.43 |

| 6-31++G | -22248.88 | -6.81 | -2.42 | 4.39 |

| 6-31G | -22255.59 | -6.39 | -1.93 | 4.47 |

| 6-31++G | -22256.34 | -6.70 | -2.29 | 4.42 |

| 6-311G | -22253.34 | -6.74 | -2.31 | 4.43 |

| 6-311++G | -22253.71 | -6.84 | -2.43 | 4.41 |

| 6-311G | -22260.65 | -6.61 | -2.15 | 4.46 |

| 6-311++G | -22261.01 | -6.74 | -2.32 | 4.43 |

| Data sourced from a DFT study on 4-Azidomethyl-6-isopropyl-2H-chromen-2-one. researchgate.net |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. hakon-art.comresearchgate.net These descriptors, framed within conceptual DFT, help rationalize the stability and reactivity patterns of molecular systems. hakon-art.comrasayanjournal.co.in

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO). hakon-art.com

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO). hakon-art.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." rasayanjournal.co.in

Chemical Potential (μ): Represents the escaping tendency of electrons. Calculated as μ = -(I + A) / 2. hakon-art.com

Electronegativity (χ): The power of an atom to attract electrons. Calculated as χ = (I + A) / 2. rasayanjournal.co.in

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η). rasayanjournal.co.in

These descriptors are instrumental in comparing the reactivity of different compounds and understanding their potential as electrophiles or nucleophiles. mdpi.comrasayanjournal.co.in

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E(HOMO) | Electron-donating ability |

| Electron Affinity (A) | A ≈ -E(LUMO) | Electron-accepting ability |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation |

| Chemical Softness (S) | S = 1 / η | Measure of reactivity |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Potential (μ) | μ = -χ | Electron escaping tendency |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electrophilic nature |

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.de It illustrates the electrostatic potential on the surface of a molecule, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. sapub.org

In an MESP map, different colors represent varying levels of electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites prone to electrophilic attack. sapub.orgresearchgate.net

Blue regions denote positive electrostatic potential, which is electron-poor, indicating sites favorable for nucleophilic attack. sapub.orgresearchgate.net

Green regions represent neutral or zero potential areas. researchgate.net

For chromene derivatives, MESP analysis helps identify which parts of the molecule are likely to interact with other charged or polar species. Studies on related coumarin (B35378) and chromene structures show that the oxygen atoms of the pyran ring and any carbonyl groups are typically surrounded by regions of negative potential (red), making them nucleophilic centers. matec-conferences.orgsapub.org Conversely, hydrogen atoms and certain carbon atoms can exhibit positive potential (blue), marking them as electrophilic sites. matec-conferences.org For example, in the related 4-Azidomethyl-6-isopropyl-2H-chromen-2-one, Mulliken population analysis showed that the oxygen atoms carry significant negative charges, while the adjacent C2 carbon atom has a high positive charge, which would be reflected in the MESP map. matec-conferences.orgresearchgate.net

Quantum Chemical Reactivity Descriptors

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com This technique provides detailed information on the conformational changes, stability, and intermolecular interactions of a molecule, which is particularly useful for understanding how a ligand like 6-Isopropyl-2H-chromene might behave in a biological environment, such as the binding pocket of a protein. acs.orgimrpress.com

To assess the stability of a molecule or a ligand-protein complex during an MD simulation, two key metrics are commonly analyzed: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). acs.orgimrpress.com

Root Mean Square Deviation (RMSD): This metric measures the average deviation of a group of atoms (e.g., the ligand or the protein backbone) from a reference structure over the course of the simulation. A low and stable RMSD value over time suggests that the system has reached equilibrium and the conformation is stable. ebin.pub Significant increases or large fluctuations in RMSD can indicate major conformational changes or instability.

Root Mean Square Fluctuation (RMSF): This metric calculates the fluctuation of each individual atom or residue around its average position during the simulation. RMSF helps to identify the more flexible or rigid parts of a molecule. ebin.pub High RMSF values for a ligand could indicate that parts of the molecule are highly mobile within a binding site, while low values suggest those parts are held more rigidly. acs.org

While specific MD simulation data for this compound is not extensively published, studies on other chromene derivatives interacting with biological targets have used these analyses to confirm the stability of the docked poses. acs.org

MD simulations are crucial for analyzing the dynamic nature of intermolecular interactions that stabilize a ligand within a binding pocket. These interactions, which dictate binding affinity and specificity, include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and protein residues can be tracked throughout the simulation, providing a measure of their stability and importance for binding.

Hydrophobic Interactions: For a molecule with an isopropyl group and a benzene (B151609) ring like this compound, hydrophobic interactions with nonpolar residues in a binding site are expected to be a major contributor to binding stability. nih.gov

π-π Stacking: The aromatic ring of the chromene scaffold can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further anchoring the ligand in place. nih.govnih.gov

Molecular docking and subsequent MD simulations of various chromene derivatives have demonstrated the importance of these interactions in their binding to enzymes and receptors. nih.govnih.govnih.gov These computational studies are essential for rationalizing structure-activity relationships (SAR) and guiding the design of more potent and selective molecules. nih.gov

Conformational Analysis and Stability Assessment (RMSD, RMSF)

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). ujpronline.com These studies are instrumental in understanding the molecular basis of a ligand's biological activity and in screening large libraries of compounds for potential drug candidates. ujpronline.com For chromene derivatives, docking studies have been employed to elucidate interactions with various biological targets, including enzymes and receptors involved in cancer and metabolic diseases. researchgate.netrsc.orgacs.org

Molecular docking simulations predict how a ligand, such as a this compound derivative, fits into the binding site of a target protein and which intermolecular interactions stabilize the complex. These interactions are fundamental to the molecule's mechanism of action. nih.gov

Computational studies on various 2H-chromene derivatives have identified key interactions with several important biological targets:

Antidiabetic Targets: In studies involving 6-sulfonamide-2H-chromene derivatives, molecular docking predicted interactions with α-amylase, α-glucosidase, and PPAR-γ enzymes. The successful placement and interaction within the binding pockets of these enzymes suggest a potential mechanism for their antidiabetic effects. researchgate.netrsc.org

Anticancer Targets: Docking studies of novel quinazoline–chromene hybrids identified potent interactions with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two key targets in cancer therapy. researchgate.net The stability of these ligand-protein complexes was further supported by molecular dynamics simulations, which showed strong hydrogen bond interactions over extended simulation times. researchgate.net Similarly, other chromene derivatives have been docked against cancer cell line proteins, with analyses revealing atomic interactions with the binding sites of targets like α-glucosidase and tyrosinase. nih.govfrontiersin.org

Antifungal Targets: A 2-Benzo researchgate.netnih.govdioxol-5-yl-8-methoxy-3-nitro-2H-chromene derivative was shown through docking to interact with the active site of lanosterol (B1674476) 14-alpha demethylase, a crucial fungal enzyme. The interactions involved specific amino acid residues such as GLY472 and TYR126. jbcpm.com

Opioid Receptors: Docking of 4-chromanone (B43037) derivatives, which share a core structure with chromenes, into the opioid receptor active site revealed enclosure by key amino acids including SER53, HIS54, TYR75, and LYS233, indicating a strong potential for binding. jmbfs.org

These studies collectively demonstrate that the 2H-chromene scaffold can be effectively accommodated in diverse protein binding sites, forming stable interactions that are predictive of biological activity.

A critical output of molecular docking is the binding affinity or docking score, a metric used to estimate the strength of the ligand-receptor interaction. scienceopen.com Lower binding energy values (more negative scores) typically indicate a more stable and favorable interaction.

Computational studies on various chromene derivatives have reported a range of binding affinities against different protein targets. The scores underscore the potential of this chemical class as inhibitors.

| Derivative Class | Target Protein | Binding Affinity / Docking Score (kcal/mol) |

| 4-Chromanone Derivatives | Opioid Receptor | -4.32 to -9.89 |

| 2-Benzo researchgate.netnih.govdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | Squalene (B77637) Synthase (SS) | -8.6 to -10.3 |

| 2-Benzo researchgate.netnih.govdioxol-5-yl-8-methoxy-3-nitro-2H-chromene | Lanosterol-14α Demethylase (14α DM) | -8.7 to -9.7 |

| Quinazoline–chromene hybrids | Epidermal Growth Factor Receptor (EGFR) | -11.226 to -11.300 |

| Quinazoline–chromene hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -10.987 to -11.247 |

This table is populated with data from studies on chromene derivatives. researchgate.netjbcpm.comjmbfs.org The specific values reflect the performance of the studied compounds and provide a reference for the potential affinity of the this compound scaffold.

The docking scores for quinazoline-chromene hybrids against EGFR and VEGFR2, reaching as low as -11.300 kcal/mol, are particularly noteworthy, suggesting very strong binding affinity. researchgate.net Likewise, scores for chromene derivatives against fungal enzymes like squalene synthase and lanosterol 14-alpha demethylase were found to be as low as -10.3 kcal/mol and -9.7 kcal/mol, respectively. jbcpm.com Such favorable binding energies, confirmed through computational analysis, are strong indicators of successful ligand placement and inhibitory potential. researchgate.netrsc.org

Ligand-Target Interaction Prediction

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (Computational Aspects Only)

Beyond predicting biological activity, computational methods are extensively used to evaluate the pharmacokinetic properties and drug-likeness of new chemical entities. eijppr.com These in silico predictions, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, are vital for identifying candidates with favorable profiles for oral bioavailability and safety. researchgate.netrsc.orginnovareacademics.in

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. eijppr.com Computational tools like SwissADME and Molsoft are frequently used for these predictions. eijppr.com

Studies on various 2H-chromene derivatives have shown that they generally possess acceptable drug-like characteristics. For instance, in silico ADMET predictions for 6-sulfonamide-2H-chromene derivatives indicated an acceptable range for oral bioavailability and a safe toxicity profile. researchgate.netrsc.org Similarly, investigations into other chromene analogues confirmed good drug-like characteristics and favorable binding affinities for significant enzymes. frontiersin.org

The table below summarizes predicted physicochemical and pharmacokinetic properties for a representative set of chromene derivatives from computational studies.

| Compound Class | Molecular Weight ( g/mol ) | iLogP | H-Bond Acceptors | H-Bond Donors | Predicted Bioavailability Score |

| α-alkylidene-β-ethoxycarbonyl cyclopentanones (related structures) | N/A | N/A | N/A | N/A | 0.55 |

| GC-MS analyzed chromene derivative | 237.30 - 382.88 | 2.87 - 4.01 | 0 - 6 | 0 | N/A |

| Functionalized 2H-chromene analogues | N/A | N/A | N/A | 0 | Predicted intestinal bioavailability |

| Quinazoline–chromene hybrids | N/A | N/A | N/A | N/A | Exhibits excellent drug-likeness |

This table includes data from computational studies on various chromene derivatives and related structures. researchgate.netjbcpm.comeijppr.comnih.gov These predictions help guide the selection of candidates for further development.

These computational evaluations consistently suggest that the 2H-chromene scaffold is a viable backbone for the design of new therapeutic agents with favorable pharmacokinetic profiles. The ability to predict properties like blood-brain barrier penetration and oral absorption early in the drug discovery process allows for the strategic modification of lead compounds to enhance their potential for clinical success. nih.gov

Advanced Applications of 6 Isopropyl 2h Chromene in Materials Science and Optoelectronics

Design and Synthesis of Optoelectronic Materials

The inherent photophysical characteristics of the 2H-chromene core, combined with the electronic influence of substituents like the isopropyl group at the 6-position, provide a robust platform for designing materials tailored for optoelectronic devices. The chromene structure can be incorporated into larger molecular architectures to control properties such as light absorption, emission, and charge transport.

Organic Light-Emitting Diodes (OLEDs)

The 2H-chromene framework is a valuable component in the synthesis of organic molecules for OLEDs. frontiersin.org Derivatives of 2H-chromene, often in the form of coumarins, are utilized as emitters or hosts in the emissive layer of OLED devices. frontiersin.orguniss.it The rigid, planar structure of the chromene core contributes to high fluorescence quantum yields, a prerequisite for efficient light emission. For instance, a derivative, 2-(6-Fluoro-2-oxo-2H-chromen-4-ylmethoxy)-benzoic acid methyl ester, has been identified as a promising blue-light-emitting component for OLED applications, demonstrating high color purity and favorable CIE chromaticity coordinates.

The design of these materials often focuses on creating donor-acceptor (D-A) structures to tune the emission color and improve charge-carrier injection and transport. The chromene moiety can act as either an electron-donating or electron-accepting unit, depending on the other functional groups in the molecule. This flexibility allows for the systematic engineering of materials that emit light across the visible spectrum, a critical factor in developing full-color displays and white-light sources. uniss.it

Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)

In the realm of solar energy, 2H-chromene derivatives have found application as sensitizing dyes in dye-sensitized solar cells (DSSCs). frontiersin.org In a DSSC, the dye molecule absorbs sunlight and injects an excited electron into a semiconductor material, typically titanium dioxide (TiO2), initiating the generation of electric current. aimspress.comresearchgate.net

The effectiveness of a DSSC is highly dependent on the dye's ability to absorb a broad range of the solar spectrum and to efficiently transfer charge to the semiconductor. Chromene-based dyes, often designed as part of a donor-π-acceptor framework, are attractive for this purpose. frontiersin.org The chromene structure can serve as a π-conjugated bridge that facilitates charge separation and transport. While high-performance DSSCs have achieved efficiencies of up to 13% using ruthenium complexes, research into metal-free organic dyes is intense due to cost and environmental concerns. journalajacr.com Studies combining various organic dyes have shown promising results, with one such system achieving a power conversion efficiency of 3.63%. chalcogen.ro Novel photochromic DSSCs using spiropyran, a class of compounds related to chromenes, have been developed that change color and generate power in response to sunlight, demonstrating the potential for "smart window" applications. aimspress.com

Thermally Activated Delayed Fluorescence (TADF) Emitters

A significant challenge in OLED technology is harvesting the 75% of electrically generated excitons that are in a non-emissive triplet state. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows these triplet excitons to be converted into emissive singlet excitons, enabling internal quantum efficiencies approaching 100%. unica.itfrontiersin.org This process relies on molecules having a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states. nih.gov

The design of TADF emitters typically involves creating molecules with distinct, electronically decoupled donor (D) and acceptor (A) units. unica.it This D-A architecture minimizes the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces the S1-T1 energy gap. unica.it Fused 2H-chromene coumarin (B35378) congeners have been investigated for their potential to exhibit TADF, particularly when combined with aggregation-induced emission (AIE) properties. researchgate.net The structural features of 6-isopropyl-2H-chromene make it a suitable candidate for inclusion in such D-A systems, where it can be functionalized to act as either the donor or acceptor, paving the way for new, highly efficient TADF materials for next-generation OLEDs. rsc.orgchemrxiv.org

Fluorescent Probes and Bioimaging Agents

The fluorescent properties of this compound derivatives are not only useful in optoelectronics but also in the field of biotechnology. These compounds are being developed as advanced probes for visualizing biological processes and structures with high specificity and sensitivity.

Aggregation-Induced Emission (AIE) Properties

Many conventional fluorescent molecules work well in dilute solutions but suffer from a phenomenon called aggregation-caused quenching (ACQ), where their fluorescence diminishes or disappears at high concentrations or in the solid state. oup.com This limits their use in many practical applications. In contrast, luminogens with aggregation-induced emission (AIE) are non-emissive when dissolved but become highly fluorescent upon aggregation. magtech.com.cn This unique property is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel. oup.commagtech.com.cn

Recently, a new class of biocompatible AIE luminogens (BioAIEgens) based on the natural chromene scaffold has been developed. oup.comresearchgate.net These chromene derivatives exhibit classic AIE characteristics, making them ideal for applications where molecules need to function in an aggregated or solid state, such as in bioimaging and the fabrication of organic electronic devices. rsc.orgmdpi.com The AIE properties allow for high-contrast imaging with a low background signal, as the probes only "turn on" when they accumulate at their target site. researchgate.net

Regiostructure-Dependent Fluorescence

A key finding in the study of chromene-based fluorophores is that their optical properties are highly dependent on their regiostructure—the specific placement of substituents on the molecular scaffold. oup.comeurekalert.org Research has demonstrated a significant difference in the fluorescence of 6-substituted versus 7-substituted chromene derivatives. oup.comoup.com

Studies show that at the molecular level, 6-substituted chromenes consistently exhibit stronger fluorescence at longer wavelengths (a red-shift) compared to their 7-substituted counterparts. oup.comeurekalert.org This effect is also observed in the solid (aggregate) state. oup.com

| Property | 6-Substituted Chromenes | 7-Substituted Chromenes |

| Emission Wavelength | Red-shifted (longer wavelength) | Blue-shifted (shorter wavelength) |

| Fluorescence Intensity | Stronger | Weaker |

| Charge Transfer (CT) | Stronger CT effect | Weaker CT effect |

| Energy Gap | Smaller | Larger |

| Excited State | Quinone-like (restricted motion) | Semi-quinone-like (active motion) |

This interactive table summarizes the regiostructure-dependent properties of chromene derivatives based on research findings. oup.comeurekalert.orgoup.com

Density functional theory (DFT) calculations provide insight into these observations. oup.comeurekalert.org They reveal that 6-substituted products have a stronger charge transfer (CT) character and smaller energy gaps, which accounts for the red-shifted emission. eurekalert.orgoup.com Furthermore, time-dependent DFT calculations show that in the excited state, 6-substituted chromenes adopt a more rigid, quinone-like structure that restricts molecular motion, leading to stronger emission. oup.comeurekalert.org Conversely, 7-substituted isomers form a semi-quinone-like structure that allows for more molecular motion, resulting in weaker fluorescence. eurekalert.org This precise control over photophysical properties through regiochemical substitution highlights the potential of the this compound scaffold for designing highly specific and efficient fluorescent probes for targeted bioimaging applications, such as visualizing the endoplasmic reticulum. researchgate.netoup.com

Specific Organelle Targeting (e.g., ER-specific imaging)

The development of fluorescent probes capable of targeting specific cellular organelles is crucial for understanding complex biological processes and diagnosing diseases. nih.gov The endoplasmic reticulum (ER) is a key organelle involved in protein synthesis and folding, and its dysfunction is linked to various stress responses and pathologies. ethz.ch Designing probes for ER-specific imaging requires careful consideration of molecular properties to ensure selective accumulation.

The 2H-chromene core is a well-established fluorophore scaffold used in the design of biological imaging agents due to its favorable photophysical properties. iiserpune.ac.innih.govmdpi.com While extensive research exists on the broader chromene class for these applications, the specific use of this compound as a platform for ER-specific probes is an emerging area of investigation. The presence of the isopropyl group at the 6-position can modulate the electronic properties and, consequently, the fluorescence characteristics (e.g., quantum yield, emission wavelength) of the chromene fluorophore.

Theoretically, this compound can serve as a foundational structure for an ER-specific probe. By chemically attaching a known ER-targeting group, such as a p-toluenesulfonamide (B41071) moiety, to the chromene backbone, a new molecule designed for selective ER imaging could be synthesized. The performance of such a probe would be influenced by the combined effects of the chromene's fluorescence and the targeting group's affinity for the ER.

Novel Functional Materials Development

The inherent reactivity and electronic properties of the this compound scaffold make it a prime candidate for the development of novel functional materials with applications in sensing, molecular switching, and optoelectronics.

Development of Sensors and Switches

Molecular switches are compounds that can be reversibly interconverted between two or more stable states in response to external stimuli such as light, heat, or chemical analytes. This capability makes them fundamental components in the development of sensors and memory devices. The 2H-chromene structure is the core component of one of the most widely studied classes of photochromic switches: spiropyrans. researchgate.net

Spiropyrans undergo a reversible structural isomerization when irradiated with light. The process involves the cleavage of a C-O bond, converting the colorless, non-planar spirocyclic (Sp) form into a colored, planar merocyanine (B1260669) (MC) form. researchgate.net This transformation is accompanied by a dramatic change in the molecule's absorption spectrum, making it a visually detectable switch.

The substitution pattern on the 2H-chromene ring plays a critical role in tuning the properties of the switch. The electron-donating nature of the isopropyl group at the 6-position in a hypothetical spiropyran would influence the electronic structure of the open merocyanine form, affecting its color (absorption maximum) and thermal stability. By incorporating specific binding sites into the molecular design, switches based on the this compound scaffold could be engineered to respond to specific ions or pH changes, thus functioning as highly selective sensors. rsc.org

| Isomeric Form | Structure | Characteristics | Stimulus for Conversion |

| Spiro (SP) Form | Colorless, non-planar | Non-conjugated spiro center | Thermal or Visible Light |

| Merocyanine (MC) Form | Colored, planar | Extended π-conjugation | UV Light |

Table 1: Isomeric states of a generic spiropyran containing the this compound moiety.

Applications in Non-Linear Optics (NLO)

Non-linear optical (NLO) materials are substances whose optical properties, such as refractive index, change in response to the intensity of incident light. scitechnol.com These materials are essential for a range of advanced photonic applications, including laser frequency conversion, optical data processing, and telecommunications. scitechnol.comresearchgate.net

A key molecular design principle for achieving significant second-order NLO activity is the creation of a "push-pull" system, often denoted as a D-π-A structure. google.com This architecture consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large molecular hyperpolarizability (β), which is a measure of the NLO response. google.comrsc.org

The this compound framework is an excellent candidate for constructing NLO chromophores.

Electron Donor (D): The isopropyl group at the 6-position serves as a mild electron-donating group.

π-Conjugated Bridge (π): The 2H-chromene ring system provides the necessary pathway for electron delocalization.

To complete the D-π-A design, a strong electron-accepting group (e.g., nitro (-NO₂), cyano (-CN)) would need to be strategically incorporated into the chromene structure, typically at a position that maximizes the charge-transfer distance from the donor group. The resulting molecule would possess the asymmetric charge distribution required for second-order NLO effects. The efficiency of the final NLO material is directly related to the strength of the donor and acceptor groups and the effectiveness of the π-bridge. google.comsioc-journal.cn

| Component | Role in NLO Molecule | Example from this compound Scaffold |

| Donor (D) | Provides electron density ("push") | Isopropyl group |

| π-Bridge | Facilitates electron delocalization | 2H-chromene ring system |

| Acceptor (A) | Withdraws electron density ("pull") | Hypothetical nitro or cyano group |

Table 2: Components of a hypothetical D-π-A non-linear optical molecule based on this compound.

Future Perspectives and Research Directions for 6 Isopropyl 2h Chromene

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic routes to 2H-chromene derivatives is crucial for unlocking their full potential. rsc.org Future research will likely focus on several key areas to improve the synthesis of 6-isopropyl-2H-chromene and its analogues.

One promising avenue is the advancement of catalytic systems. While various methods exist for chromene synthesis, including reactions of salicylaldehydes with different reagents, the use of novel catalysts could offer higher yields, greater selectivity, and milder reaction conditions. frontiersin.orgresearchgate.net Gold-catalyzed cycloisomerization of aryl propargyl ethers and cobalt-catalyzed reactions of salicyl-N-tosylhydrazones with terminal alkynes have shown promise for the synthesis of the 2H-chromene core and could be adapted for the specific synthesis of the 6-isopropyl derivative. msu.edu The development of reusable and environmentally friendly catalysts, such as new organic phosphate (B84403) salts, aligns with the principles of green chemistry and represents a significant area for future exploration. researchgate.net

Microwave-assisted organic synthesis presents another opportunity for rapid and efficient production. frontiersin.org This technique can significantly reduce reaction times and improve yields, making the synthesis of this compound more practical for large-scale applications. frontiersin.org Furthermore, one-pot multicomponent reactions, which allow for the construction of complex molecules in a single step from simple precursors, are highly desirable for their atom economy and operational simplicity. mdpi.comrsc.org Designing a one-pot synthesis for this compound would be a valuable contribution to the field.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved selectivity, milder conditions, reusability | Development of gold, cobalt, or green phosphate-based catalysts |

| Microwave-Assisted Synthesis | Reduced reaction times, increased efficiency | Optimization of reaction parameters for this compound |

| One-Pot Reactions | Atom economy, operational simplicity, reduced waste | Design of multicomponent strategies involving isopropyl-substituted precursors |

| Directed ortho-Metalation (DoM) | High regioselectivity for functionalization | Application to carbamate-derivatized isopropylphenols for chromene synthesis |

The directed ortho-metalation (DoM) strategy offers a powerful tool for the regioselective functionalization of aromatic rings. acs.org Applying this method to a precursor like an N,N-diethyl-O-carbamate of 4-isopropylphenol (B134273) could facilitate the introduction of the necessary side chain for subsequent cyclization to the 2H-chromene ring system, providing a highly controlled synthetic route. acs.org

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry provides invaluable insights into the relationship between the molecular structure of a compound and its chemical and biological activities. For this compound, advanced computational modeling will be instrumental in predicting its properties and guiding the design of new derivatives with enhanced functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how structural modifications, such as the position and nature of substituents on the chromene ring, influence its activity. nih.govresearchgate.net By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of novel compounds before their synthesis, saving time and resources. For example, studies on related chromenes have shown that substitutions at specific positions can enhance or decrease pharmacological activity. researchgate.net

Molecular docking simulations can elucidate the binding interactions of this compound and its derivatives with biological targets like enzymes and receptors. nih.govresearchgate.net This information is critical for rational drug design. For instance, docking studies on similar chromene structures have helped to understand their potential as inhibitors of enzymes like α-amylase, α-glucosidase, and aromatase. nih.govresearchgate.net

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.net These calculations can help to understand its stability, reactivity patterns, and predict its spectral characteristics, which can be correlated with experimental data. researchgate.net Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial for evaluating the druglikeness of potential therapeutic agents derived from this scaffold. researchgate.net

| Computational Method | Application for this compound | Expected Outcome |

| QSAR | Correlate structural features with biological or chemical activity | Predictive models for designing more potent or functional derivatives |

| Molecular Docking | Simulate binding to biological targets (enzymes, receptors) | Identification of key binding interactions and potential biological targets |

| DFT Calculations | Analyze electronic structure, reactivity, and spectroscopic properties | Understanding of chemical reactivity and correlation with experimental data |

| ADME Prediction | Estimate pharmacokinetic properties | Assessment of druglikeness and potential for therapeutic development |

Expansion into Emerging Materials Science Applications

The unique photophysical and electronic properties of the chromene ring system make it an attractive candidate for applications in materials science. rsc.org The 6-isopropyl substituent can modulate these properties, potentially leading to novel materials with tailored characteristics.

One of the most well-known applications of chromene derivatives is in photochromic materials. These materials change color reversibly upon exposure to light, making them suitable for applications such as smart windows, optical data storage, and ophthalmic lenses. Research into the photochromic behavior of this compound and its derivatives could lead to the development of new, high-performance photochromic systems.

The chromene scaffold can also be incorporated into polymers to create materials with specific optical or electronic properties. bldpharm.com The isopropyl group could enhance the solubility and processability of such polymers. Future research could focus on the synthesis of monomers based on this compound and their subsequent polymerization to create novel functional polymers for use in organic light-emitting diodes (OLEDs), sensors, or as organic semiconductors.

Furthermore, some chromene derivatives have been investigated for their aggregation-induced emission (AIE) properties. bldpharm.com AIE-active materials are highly fluorescent in the aggregated state but weakly emissive when dissolved, which is the opposite of conventional fluorescent dyes. This property is highly valuable for applications in bio-imaging and chemical sensing. Investigating whether this compound can be functionalized to exhibit AIE would be a worthwhile endeavor.

Synergistic Research with Other Chemical Disciplines

The versatility of the this compound scaffold makes it an ideal platform for synergistic research that bridges different chemical disciplines.

In medicinal chemistry , while avoiding direct therapeutic claims, the chromene nucleus is a well-established pharmacophore found in compounds with a wide range of biological activities. frontiersin.orgresearchgate.net The 6-isopropyl group can enhance lipophilicity, which may influence pharmacokinetic properties. Future research could involve the synthesis of a library of derivatives based on this compound for screening against various biological targets, contributing to the broader understanding of chromene pharmacology. The structure itself is a key component in compounds being explored for their interaction with various receptors and enzymes. researchgate.netnih.gov

In the field of agrochemicals , natural and synthetic compounds containing the chromene motif have been explored for their insecticidal and acaricidal properties. nih.gov The structural features of this compound could be modified to develop new classes of pest control agents. Synergistic studies with entomologists and agricultural scientists would be essential to evaluate the efficacy and environmental impact of such compounds.

As a building block in organic synthesis , 4-bromo-2H-chromenes have been shown to be valuable intermediates. researchgate.net The conversion of 4-bromo derivatives into the corresponding lithio species provides access to a wide range of C4-substituted chromenes. researchgate.net Developing a robust method for the bromination of this compound at the 4-position would open up new synthetic possibilities for creating complex heterocyclic systems. This interdisciplinary approach, combining synthetic methodology with potential applications in medicine, agriculture, and materials science, will undoubtedly drive future innovation in the chemistry of this compound.

Q & A

Q. What are the common synthetic routes for 6-Isopropyl-2H-chromene, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves cyclization and functionalization steps. A widely used approach is the cyclization of phenolic precursors with propargyl derivatives (e.g., 3-chloro-3-methylbut-1-yne) under reflux conditions, followed by bromination or alkylation to introduce substituents at the 6-position . Optimization includes solvent selection (e.g., N,N-diethylaniline for bromination), temperature control, and catalyst use (e.g., Lewis acids for cyclization efficiency). Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound's purity and structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the chromene backbone and substituent positions (e.g., isopropyl group at C6) .

- HPLC/MS : Ensures purity (>95%) and detects trace byproducts .

- X-ray Crystallography : Resolves ambiguous stereochemistry or substituent orientation .

- FT-IR : Validates functional groups (e.g., chromene C-O-C stretching at ~1250 cm) .

Multi-technique validation is critical to avoid misassignment .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data or biological activity results for chromene derivatives?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or assay variability. To resolve discrepancies:

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., solvent, temperature) .

- Multi-Technique Validation : Cross-validate NMR data with X-ray structures or computational modeling (e.g., DFT calculations) .

- Bioassay Optimization : Include positive/negative controls and validate cell viability assays (e.g., MTT) with statistical rigor (p < 0.05, n ≥ 3) .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require systematic structural modifications and bioactivity testing:

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., Br, OMe) at positions 6 or 8 to assess impact on bioactivity .

- Computational Docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or receptors) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., chromene oxygen) via 3D-QSAR models .

Q. What experimental design considerations are critical when evaluating the biological activity of this compound?

- Methodological Answer :

- Dose-Response Curves : Test a concentration range (e.g., 1 nM–100 µM) to determine IC/EC values .

- Control Groups : Include vehicle controls (e.g., DMSO) and reference drugs (e.g., doxorubicin for cytotoxicity) .

- Statistical Power : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (n ≥ 3 replicates) .

Q. How can computational methods complement experimental approaches in studying this compound's reactivity?

- Methodological Answer : Computational tools provide mechanistic insights:

- Reaction Pathway Analysis : Use Gaussian or ORCA for DFT calculations to predict intermediates and transition states in synthesis .

- Solvent Effects : Simulate solvent interactions via COSMO-RS to optimize reaction yields .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.